
Cysteine thiol probe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteine Thiol Probe is a thiol-based probe designed to label electrophilic natural products . It possesses each of the characteristics of an ideal pharmacophore probe, and has a chromophore . It is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites .
Synthesis Analysis
A fluorescent probe (CTBA) that can specifically detect Cys using acrylate as the reaction site has been successfully synthesized . The linear range for Cys detection is between 0.05 and 100 μM and the detection limit is 0.0381 μM . This probe is used to detect the Cys content in three bovine serum samples and the test results are satisfactory .Chemical Reactions Analysis
The cysteinyl thiol group can be covalently modified by a broad range of redox mechanisms or by various electrophiles derived from exogenous or endogenous sources . Activity-based protein profiling based on thiol-reactive probes has been the method of choice for such analyses .Physical And Chemical Properties Analysis
Cysteine is unique among all protein-coding amino acids, owing to its intrinsically high nucleophilicity . The sulfur atom of cysteine can assume many different redox states, thereby displaying broad chemical reactivities .Scientific Research Applications
1. Detection of Cysteine in Bovine Serum A ratiometric fluorescent probe has been developed for rapid and highly selective detection of Cysteine in bovine serum . The probe, named CTBA, uses acrylate as the reaction site and has met the selectivity and anti-interference for Cysteine detection under optimized conditions .
Maintaining Redox Balance
Cysteine is one of the most fundamental thiol compounds in the human body and is involved in maintaining redox balance . It helps remove free radicals, reduce oxidative damage to cells and tissues, and maintain cellular health .
3. Formation of Peptide Chains and Disulfide Bonds Cysteine can form peptide chains by combining with other amino acids, and it can also form disulfide bonds using its own thiol groups . This makes it a crucial component in various physiological processes.
4. Building Block of Coenzymes and Enzymes Cysteine is a building block of some important coenzymes and enzymes, such as coenzyme A, coenzyme M, and some important oxidoreductases . This highlights its importance in various biochemical reactions.
Fluorescent Detection in Biological Systems
Fluorescence detection has emerged as one of the most practical methods due to its simplicity, low cost, high sensitivity, and great potential in detecting biothiols . The cysteine thiol probe has been used in fluorescence detection, providing a powerful technique for detecting cysteine in biological samples .
Quantitative Thiol Reactivity Profiling
A quantitative thiol reactivity profiling platform has been developed to analyze redox and electrophile reactive cysteine proteomes . This allows for a more comprehensive understanding of the role of cysteine in various biological processes.
Mechanism of Action
Safety and Hazards
Future Directions
When developing fluorescent probes, it is suggested to use both the fluorescent probes and mass spectrometry-based thiol quantification methods to cross-check the results . In addition, chemical biologists are called on to move beyond qualitative probes and focus on probes that can provide quantitative results in live cells . These quantitative measurements based on fluorescent probes should be validated with mass spectrometry-based methods .
properties
IUPAC Name |
methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHQHTYCQKQLI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cysteine thiol probe | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

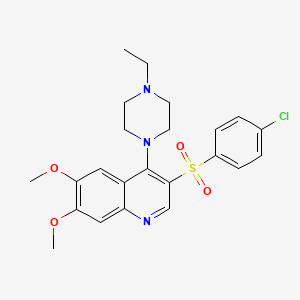
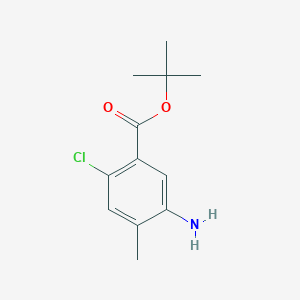

![3-(4-bromophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2712790.png)

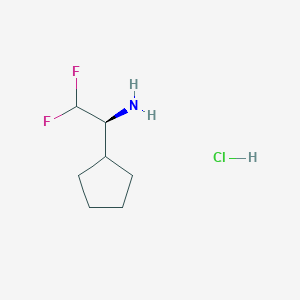

![6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2712795.png)
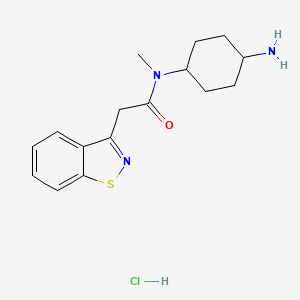
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)

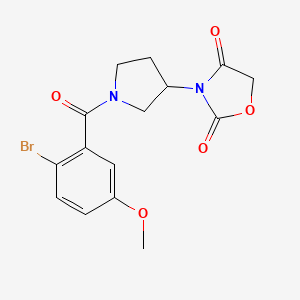
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)